molecular formula C10H12N4O5 B6592847 9-beta-D-Ribofuranosylhypoxanthine CAS No. 25583-08-8

9-beta-D-Ribofuranosylhypoxanthine

Numéro de catalogue: B6592847
Numéro CAS: 25583-08-8
Poids moléculaire: 268.23 g/mol
Clé InChI: UGQMRVRMYYASKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-beta-D-Ribofuranosylhypoxanthine is a purine nucleoside that has hypoxanthine linked by the N9 nitrogen to the C1 carbon of ribose . It is an intermediate in the degradation of purines and purine nucleosides to uric acid and in pathways of purine salvage . It also occurs in the anticodon of certain transfer RNA molecules .


Synthesis Analysis

A series of β-D-ribofuranosides and ribonucleosides fused with 2,3-O-isopropylidene ring was synthesized and studied in terms of their conformational preferences . Based on the 1H NMR spectra, DFT calculations, and X-ray analysis the E0-like and E4-like conformations adopted by these furanosides are identified .


Molecular Structure Analysis

The molecular formula of this compound is C10H12N4O5 . The InChI Key is UGQMRVRMYYASKQ-KQYNXXCUSA-N . The Canonical SMILES is C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O and the Isomeric SMILES is C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C@@HCO)O)O .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 268.23 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 2 . The Exact Mass is 268.08076950 g/mol and the Monoisotopic Mass is also 268.08076950 g/mol . The Topological Polar Surface Area is 129 A^2 and the Heavy Atom Count is 19 .

Applications De Recherche Scientifique

Interaction with Other Compounds

9-beta-D-Ribofuranosylhypoxanthine, also known as riboxine, is studied for its interaction with hypoxanthine and guanosine. It's part of minor nucleosides and forms molecular complexes through hydrogen bonds, impacting its separation and isolation in pure form (Shirai, Komarov, Bashkovich, & Étingov, 1980).

Novel Nucleoside Discovery

A novel nucleoside, 7-beta-D-ribofuranosylhypoxanthine, was identified in the urine of a chronic myelogenous leukemia patient, which further highlights the role of such compounds in medical research (Chheda et al., 1985).

Structural Studies

Structural studies of related compounds like 3-beta-D-Ribofuranosylhypoxanthine provide insights into the molecular configuration and bonding characteristics, contributing to a deeper understanding of their biological roles (Kumar, Patil, Wilson, & Leonard, 1989).

Antiviral Research

Compounds like 9-beta-D-arabinofuranosylhypoxanthine 5'-monophosphate show potential in antiviral research, particularly in managing viral infections such as Herpesvirus hominis type 2 (Allen et al., 1976).

Impact on Metabolism

Research also extends to understanding the metabolism and distribution of derivatives like 9-beta-D-arabinofuranosyladenine in tissues, which is crucial for evaluating their therapeutic potential and safety (Brink & Lepage, 1964).

Propriétés

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQMRVRMYYASKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7013-16-3, 25583-08-8, 58-63-9
Record name Ara-HX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100784
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-beta-D-Ribofuranosylhypoxanthine
Reactant of Route 2
Reactant of Route 2
9-beta-D-Ribofuranosylhypoxanthine
Reactant of Route 3
Reactant of Route 3
9-beta-D-Ribofuranosylhypoxanthine
Reactant of Route 4
9-beta-D-Ribofuranosylhypoxanthine
Reactant of Route 5
Reactant of Route 5
9-beta-D-Ribofuranosylhypoxanthine
Reactant of Route 6
9-beta-D-Ribofuranosylhypoxanthine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.